4-Methylisoxazole-3-carboxamide
Overview
Description
4-Methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis
4-Methylisoxazole-3-carboxamide (MICA) is used in Pd-catalyzed C(sp(3))-H bond activation for the synthesis of non-natural amino acids. The MICA directing group facilitates selective and efficient arylation and alkylation, and can be removed under mild conditions, as demonstrated by Pasunooti et al. (2015) (Pasunooti et al., 2015).
Chemical Synthesis
A one-pot synthesis of 3-methylisoxazole-5-carboxamides has been reported by Martins et al. (2002), where the compound was synthesized from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and amines or pyrazoles (Martins et al., 2002).
Antimicrobial and Antibacterial Activity
Murlykina et al. (2017) explored the use of 3-amino-5-methylisoxazole as an amine component in multicomponent reactions, leading to the synthesis of compounds with weak antimicrobial effects, particularly against Gram-positive strains (Murlykina et al., 2017).
Controlled-Release Formulations
Tai et al. (2002) researched controlled-release formulations based on 3-(2-Hydroxyethoxy)-5-methylisoxazole. This compound was used to develop chemically controlled-released formulations with potential for fungicidal applications (Tai et al., 2002).
Analgesic Potential
Bibi et al. (2019) synthesized 3-substituted-isoxazole-4-carboxamide derivatives and evaluated their analgesic activity, revealing moderate analgesic potential, particularly in compounds like B2 (Bibi et al., 2019).
Polymer Synthesis
In the field of polymer synthesis, Kislyi et al. (2005) prepared 4-Amino-5-benzoyl(acetyl)isoxazole-3-carboxamides by cyclization of α-hydroxyimino nitriles, enhancing the purity of the target 4-aminoisoxazoles (Kislyi et al., 2005).
Cancer Treatment
Penning et al. (2009) developed a series of benzimidazole carboxamide PARP inhibitors, including 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), for cancer treatment, demonstrating significant potency and efficacy (Penning et al., 2009).
Properties
IUPAC Name |
4-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-9-7-4(3)5(6)8/h2H,1H3,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGADGXAROHCKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303610 | |
Record name | 4-Methyl-3-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38061-70-0 | |
Record name | 4-Methyl-3-isoxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38061-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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